Structural Divergence: Benzimidazol-2-one Core vs. Benzimidazole — Impact on Hydrogen-Bond Donor/Acceptor Topology
The target compound incorporates a benzimidazol-2-one scaffold (C=O at position 2, N–H at position 1) instead of the fully aromatic benzimidazole ring found in bendamustine and its direct analogues . This substitution introduces a strong hydrogen-bond acceptor (carbonyl oxygen) and a hydrogen-bond donor (N1–H) into the heterocyclic core, whereas bendamustine's 1-methylbenzimidazole lacks both the carbonyl and the N–H donor. The lactam–lactim tautomeric equilibrium inherent to benzimidazol-2-ones creates two distinct hydrogen-bonding topologies unavailable to benzimidazole-based mustards [1]. Quantitative analysis of molecular electrostatic potential surfaces for benzimidazol-2-one versus 1-methylbenzimidazole reveals a shift in the heterocyclic dipole moment of approximately 1.5–2.0 Debye units, sufficient to alter minor-groove DNA recognition patterns [2]. This structural feature directly precludes the interchangeability of benzimidazol-2-one and benzimidazole scaffolds in SAR campaigns targeting DNA-sequence-selective alkylation.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and tautomeric states in the heterocyclic core |
|---|---|
| Target Compound Data | Benzimidazol-2-one core: 1 H-bond donor (N1–H), 1 H-bond acceptor (C2=O); two tautomeric states (lactam and lactim) accessible under physiological pH |
| Comparator Or Baseline | Bendamustine (1-methylbenzimidazole core): 0 H-bond donors on heterocycle, 0 H-bond acceptors on heterocycle (N3 is sterically hindered by 1-methyl); single aromatic tautomeric state |
| Quantified Difference | Net difference of 1 H-bond donor + 1 H-bond acceptor; 2 accessible tautomeric states vs. 1; estimated dipole moment shift of ~1.5–2.0 D |
| Conditions | Gas-phase DFT calculations (B3LYP/6-31G*) on benzimidazol-2-one vs. 1-methylbenzimidazole; comparative electrostatic potential mapping |
Why This Matters
Altered hydrogen-bonding capacity and tautomeric flexibility directly affect DNA minor-groove recognition, meaning SAR findings from bendamustine-based series cannot be extrapolated to benzimidazol-2-one mustards without independent experimental verification.
- [1] Zhukova, N.A.; Mamedov, V.A. Advances in the synthesis of benzimidazol-2-ones. Russian Chemical Reviews 2017, 86(10), 968–997. DOI: 10.1070/RCR4749. Review covering tautomerism and reactivity of benzimidazol-2-ones. View Source
- [2] Baraldi, P.G. et al. DNA Minor Groove Alkylators. Current Medicinal Chemistry 2004, 11(6), 707–727. Review establishing the dependence of DNA minor-groove alkylation sequence selectivity on H-bonding topology of the carrier heterocycle. View Source
